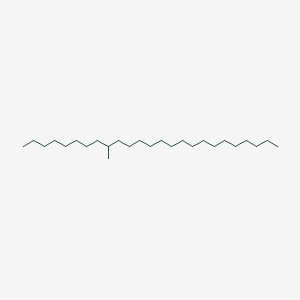

9-Methylpentacosane

Descripción

Propiedades

Número CAS |

75164-00-0 |

|---|---|

Fórmula molecular |

C26H54 |

Peso molecular |

366.7 g/mol |

Nombre IUPAC |

9-methylpentacosane |

InChI |

InChI=1S/C26H54/c1-4-6-8-10-12-13-14-15-16-17-18-19-21-23-25-26(3)24-22-20-11-9-7-5-2/h26H,4-25H2,1-3H3 |

Clave InChI |

NWCZRGQLDBQIFH-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCC(C)CCCCCCCC |

SMILES canónico |

CCCCCCCCCCCCCCCCC(C)CCCCCCCC |

Origen del producto |

United States |

Biosynthesis and Natural Occurrence of 9 Methylpentacosane

Enzymatic Pathways and Genetic Determinants of Methylalkane Production

The synthesis of methylalkanes, including 9-methylpentacosane, is a complex biochemical process rooted in the organism's fatty acid metabolism. This pathway involves a series of enzymatic steps that elongate carbon chains and introduce methyl branches.

The biosynthesis of hydrocarbons in insects generally begins with the synthesis of medium-chain fatty acids by fatty acid synthases (FAS) from acetyl-CoA biorxiv.organnualreviews.orgelifesciences.org. For methyl-branched alkanes, the process involves the incorporation of methylmalonyl-CoA, derived from precursors like valine or leucine (B10760876), during the elongation of fatty acid chains biorxiv.organnualreviews.org. These elongated fatty acids are then converted through a series of steps, including reduction to alcohols, oxidation to aldehydes, and finally, oxidative decarbonylation, to yield hydrocarbons annualreviews.orgelifesciences.org. Specifically, the introduction of methyl groups occurs during the early stages of fatty acid chain extension researchgate.net. The resulting methyl-branched fatty acids serve as precursors for methylalkanes.

The genetic machinery underpinning methylalkane production involves several key enzyme families. Fatty acid synthases (FAS), such as FASNCG3524 in Drosophila melanogaster, are critical for producing the initial fatty acid precursors, including those destined to become methylalkanes biorxiv.organnualreviews.org. Very long-chain fatty acid elongases extend these chains biorxiv.organnualreviews.org. While desaturases introduce double bonds, contributing to alkenes, they are part of the broader hydrocarbon synthesis pathway biorxiv.organnualreviews.orgelifesciences.org. Fatty acyl-CoA reductases (FAR) convert fatty-acyl CoAs into aldehydes, which are then processed by cytochrome P450 enzymes, such as CYP4G1 and CYP4G2, to form the final hydrocarbon products biorxiv.organnualreviews.orgelifesciences.orgoup.com. Genes encoding these enzymes, including Desat1 and Desat2 (desaturases) and Cyp4G1 (cytochrome P450), have been identified and studied in model organisms like Drosophila elifesciences.org.

Distribution in Biological Matrices

Cuticular hydrocarbons are ubiquitous across the insect kingdom, forming a species-specific chemical signature that varies in composition and abundance.

The cuticular hydrocarbon layer is a complex mixture predominantly comprising n-alkanes, methyl-branched alkanes (methylalkanes), and alkenes researchgate.netmyrmecologicalnews.orguitm.edu.myresearchgate.net. These compounds typically range from 20 to 45 carbon atoms in length, although longer chains (up to C60) have also been detected in some insects annualreviews.orgmyrmecologicalnews.org. Methylalkanes, characterized by the presence of one or more methyl groups along the carbon chain, are common constituents and are often involved in chemical signaling annualreviews.orgmyrmecologicalnews.orgnih.gov. The precise blend of these hydrocarbons creates a unique chemical fingerprint for each insect species, allowing for species identification myrmecologicalnews.orgnih.govmdpi.comcranfield.ac.uk.

Cuticular hydrocarbons are present throughout all life stages of insects, from eggs to adults uitm.edu.mymdpi.com. Studies have identified various methylalkanes in numerous insect species across different orders. For instance, this compound (also referred to as 9-C25) has been detected in the cuticle of Drosophila suzukii eje.cz. Furthermore, this compound has been isolated from the cuticular hydrocarbon extracts of species such as B. giganticus and M. titillator, indicating its presence in diverse insect groups pnas.org.

Significant differences in cuticular hydrocarbon profiles often exist between male and female insects, playing a crucial role in sexual communication and mate recognition uitm.edu.mycranfield.ac.ukfrontiersin.orgbiodiversity-science.netresearchgate.netpnas.org. In the longhorn beetle Xylotrechus colonus, this compound, along with n-pentacosane and 3-methylpentacosane (B1203523), was found to be present in females and either absent or in very low quantities in males. Crucially, all three compounds were identified as necessary for eliciting the full sequence of mating behavior in males, highlighting the sex-specific role of this compound in this species researchgate.net. Similarly, in the parasitoid wasp Urolepis rufipes, specific methylalkanes, such as 7-methylalkanes (7-MeC31 and 7-MeC33), were found in higher abundance in females and are considered potential sex pheromones frontiersin.org. In the fig wasp Ceratosolen gravelyi, significant qualitative and quantitative differences in methylalkanes were observed between sexes, suggesting their involvement in mate recognition biodiversity-science.net.

Compound List

this compound

n-alkanes

methylalkanes

dimethyl alkanes

alkenes

alkadienes

alkatrienes

methyl alkenes

fatty acids

esters

alcohols

aldehydes

fatty acyl-CoAs

methylmalonyl-CoA

valine

leucine

acetyl-CoA

malonyl-CoA

3-methylpentacosane

n-pentacosane

7-methylalkanes (7-MeC31, 7-MeC33)

7-heptacosene

tricosane (B166399) (C23)

hexacosane (B166357) (C26)

heptacosane (B1219689) (C27)

nonacosane (B1205549) (C29)

hentriacontane (B1218953) (C31)

triacontane (B166396) (C30)

tetratriacontane (B80029) (C34)

hexatriacontane (B166362) (C36)

tetratetracontane (B166393) (C44)

(Z)-9-tricosene

3-methylheptacosane (B3047540) (3-MeC27)

11-methylheptacosane

9-,11-,13-methyl-pentacosane

2-methyl-hexadecane

9-,11-,13-methyl-heptacosane

3-methyl-heptacosane

5-methyl-heptacosane

2-methyl-octocosane

9-,11-,13-,15-methyl-nonacosane

3-methyl-nonacosane

7-methyl-nonacosane

2-methyl-triacontane

9-,11-,13-,15-methyl-hentriacontane

pentacotenes

heptacotenes

nonacotene

Data Tables

Table 1: Key Enzymes in Methylalkane Biosynthesis

| Enzyme Class | Example Genes/Proteins | Role in Methylalkane Synthesis |

| Fatty Acid Synthase (FAS) | FASNCG3524 (D. melanogaster) | Synthesizes initial fatty acid precursors, including those for methylalkanes. |

| Elongases (Very Long Chain Fatty Acid) | eloF (D. melanogaster) | Elongate fatty acid chains, contributing to the formation of longer-chain precursors for methylalkanes. |

| Desaturases | Desat1, Desat2 (D. melanogaster) | Introduce double bonds into fatty acid chains, a step in the broader hydrocarbon synthesis pathway. |

| Fatty Acyl-CoA Reductases (FAR) | FAR genes | Convert fatty-acyl CoAs into aldehydes, which are precursors to hydrocarbons. |

| Cytochrome P450 enzymes | CYP4G1, CYP4G2 (D. melanogaster) | Catalyze the oxidative decarbonylation of aldehydes to form the final hydrocarbon products, including methylalkanes. |

Table 2: Occurrence and Role of this compound in Insects

| Insect Species | Life Stage | Observed Role/Significance | Source |

| Xylotrechus colonus | Adult (Female) | Present in females; absent or in very low quantities in males. Essential for male mating behavior. | researchgate.net |

| Drosophila suzukii | Cuticle | Detected in the insect cuticle. | eje.cz |

| B. giganticus / M. titillator | CHC Extracts | Isolated for studies on absolute configurations and functional roles. | pnas.org |

Insect Cuticular Hydrocarbons and Species-Specific Profiles

Caste-Specific Profiles in Social Insects

Cuticular hydrocarbons (CHCs) play a crucial role in social insects, mediating recognition signals for species, kin, castes, and nestmates researchgate.netncsu.edupsu.edu. Research on the honey bee Melipona bicolor has shown that while workers and queens share many CHCs, quantitative and qualitative differences emerge between and within castes as individuals engage in colony tasks researchgate.net. Specifically, workers tend to exhibit less variety in their CHC profiles, whereas queens often maintain or increase the diversity of these compounds, possibly due to more developed abdominal tegumentary glands researchgate.net. Studies on termites, such as Zootermopsis nevadensis, indicate that while all castes possess the same CHCs, their relative proportions vary, suggesting these differences are key for caste recognition ncsu.edu. For instance, the composition is dominated by dimethylalkanes and n-alkanes, with specific methyl-branched alkanes also present ncsu.edu. In other insect species, such as the Western Flower Thrips (Frankliniella occidentalis), this compound has been identified, appearing specifically in adults researchgate.net. Similarly, in the parasitic wasp Lariophagus distinguendus, this compound has been synthesized and studied for its role as a contact sex pheromone component, with its chirality potentially influencing behavioral responses pnas.orgmdpi.com. The buprestid beetle Agrilus planipennis also utilizes this compound as a contact sex pheromone, produced by sexually mature females mdpi.com.

Plant Waxes and Epicuticular Lipid Composition

While direct extensive data on this compound in plant waxes is less prevalent compared to other hydrocarbons, the broader category of plant epicuticular lipids includes a wide array of long-chain hydrocarbons, alcohols, and esters that form protective layers researchgate.net. These compounds are vital for water balance and can influence interactions with other organisms, such as entomopathogenic fungi researchgate.net. Research on Capsicum species, for example, has identified various n-alkanes and iso-alkanes in their leaf waxes, with variations linked to susceptibility to pests researchgate.net. Although not explicitly detailed for this compound in this context, its presence in other biological systems suggests potential roles in plant surface chemistry.

Microbial Lipidomics (Bacteria, Archaea, Fungi)

Information specifically detailing the presence of this compound within the lipidomics of bacteria, archaea, or fungi is not extensively covered in the provided search results. However, microbial lipid profiles are known to be highly diverse and can include various hydrocarbon structures. Studies focusing on microbial lipids often identify fatty acids, branched alkanes, and hopanoids as significant components uu.nl. Further research would be needed to ascertain the specific occurrence and function of this compound in microbial lipidomes.

Presence in Other Biological Organisms (e.g., Spiders)

This compound has been identified in the cuticular lipids of spiders, notably in the wasp spider Argiope bruennichi. In these arachnids, cuticular compounds, including hydrocarbons and wax esters, are believed to mediate kin recognition researchgate.netresearchgate.net. The cuticular lipid profiles of spiders can be more diverse than those of insects, often featuring methyl-branched alkanes and wax esters researchgate.netresearchgate.net. For Argiope bruennichi, this compound was detected alongside other methyl-branched alkanes like 7-methylpentacosane and 5-methylpentacosane, though in trace amounts or as part of impurities in some analyses researchgate.net. The presence of such compounds in spiders highlights their potential role in chemical communication within this group researchgate.netresearchgate.net.

Environmental and Geochemical Manifestations

Soil Organic Matter and Sediment Hydrocarbon Signatures

In the realm of geochemistry, long-chain alkanes and their branched isomers, including methyl-branched alkanes, serve as valuable biomarkers in soil organic matter and sediment analysis. These compounds can provide signatures that indicate the origin and transformation of organic material within geological strata uu.nl. While specific studies focusing on this compound as a primary soil or sediment biomarker are not detailed in the provided results, its classification as a hydrocarbon marker suggests its potential utility in such analyses. The Kovats Index for this compound has been noted in the context of organic geochemistry uu.nl.

Ecological and Biological Functions of 9 Methylpentacosane

Role in Interspecific and Intraspecific Chemical Communication

Cuticular hydrocarbons (CHCs), including 9-methylpentacosane, are crucial for chemical communication among arthropods, mediating interactions that are vital for survival and reproduction.

Semiochemical Functionality in Arthropods

This compound has been identified as a semiochemical, a substance that conveys information between organisms. In arthropods, CHCs, in general, are known to be involved in a wide array of communication processes researchgate.netresearchgate.net. Specifically, this compound has been found as a component of cuticular hydrocarbon profiles in several insect species, including the Emerald Ash Borer (EAB), Agrilus planipennis, and various coccinellids mdpi.comcambridge.orgresearchgate.netkyoto-u.ac.jpcambridge.org. Its presence and concentration can signal important information to conspecifics.

Contact Sex Pheromones and Behavioral Modulation

A prominent role of this compound is its function as a contact sex pheromone. In the Emerald Ash Borer (Agrilus planipennis), this compound has been identified on the cuticle of mature females and is crucial for stimulating full copulatory activity in males upon antennal contact mdpi.comresearchgate.netcambridge.orgresearchgate.netcambridge.orggoogle.com. Field bioassays have shown that reapplying this compound to washed females restores their attractiveness to males, confirming its role in eliciting mating behavior researchgate.net. This compound appears on the female cuticle specifically at sexual maturity, suggesting a link to reproductive status mdpi.comgoogle.com.

In the longhorned beetle, Xylotrechus colonus, this compound, along with n-pentacosane and 3-methylpentacosane (B1203523), forms a blend that acts as a contact sex pheromone. Males of this species recognize females by distinguishing these cuticular hydrocarbons, and the complete blend is necessary to elicit mating behaviors purdue.edupurdue.edupurdue.edu. The presence of these compounds on the female cuticle, often absent or in very small amounts on males, underscores their role in sexual recognition purdue.edupurdue.edu.

Recognition Cues (e.g., Nest-mate Recognition, Species Identification)

Cuticular hydrocarbons, including branched alkanes like this compound, are fundamental to nestmate recognition in social insects researchgate.netncsu.eduresearchgate.netresearchgate.net. While specific studies directly linking this compound to nestmate recognition are less detailed in the provided search results, its presence within complex CHC profiles that mediate such recognition is well-established researchgate.netresearchgate.netncsu.eduresearchgate.netresearchgate.netbioone.orgresearchgate.net. These hydrocarbon profiles can vary between individuals, colonies, castes, and sexes, providing unique chemical signatures for identification researchgate.netresearchgate.netncsu.eduresearchgate.netresearchgate.netresearchgate.net. For instance, in the ant Formica japonica, CHC blends are believed to be the basis for nestmate recognition, with variations in these blends potentially distinguishing between colonies bioone.org. Similarly, differences in CHC profiles have been observed between castes and sexes in stingless bees, with specific methyl-branched alkanes being characteristic of certain groups researchgate.netresearchgate.net.

Contribution to Biological Barrier Integrity

Cuticular hydrocarbons play a vital role in maintaining the physical integrity of the insect cuticle, particularly in preventing water loss.

Cuticular Permeability Regulation and Desiccation Resistance

The epicuticular lipid layer, composed largely of hydrocarbons, forms a critical barrier against desiccation in insects cambridge.orgncsu.eduresearchgate.netresearchgate.netresearchgate.net. Hydrocarbons, especially alkanes, are known to form impermeable layers that prevent water loss cambridge.orgncsu.eduresearchgate.net. While alkenes might contribute more to chemical communication, alkanes like this compound are integral to the physical properties of the cuticle that ensure desiccation resistance cambridge.orgresearchgate.net. The complex composition of CHCs, including branched alkanes, contributes to the viscosity and physical properties of the epicuticular layer, which is essential for maintaining waterproofing across varying environmental conditions researchgate.net.

Advanced Analytical Methodologies for the Characterization of 9 Methylpentacosane

High-Resolution Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) for Fractionation and Isolation

High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is a valuable technique for the fractionation and isolation of long-chain hydrocarbons, including branched alkanes like 9-Methylpentacosane. Studies involving insect cuticular hydrocarbons, which often include methyl-branched alkanes, have utilized RP-HPLC for separating these complex mixtures chromatographyonline.comjove.com. This method allows for the resolution of individual components based on their differential partitioning between a non-polar stationary phase and a polar mobile phase, facilitating the isolation of target compounds for further analysis chromatographyonline.comjove.com.

Mass Spectrometric Identification and Quantification Strategies

Mass spectrometry (MS) is a cornerstone technique for identifying and quantifying chemical compounds, providing molecular weight and structural information through fragmentation patterns. For this compound, various MS techniques are applicable.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a widely used ionization method in gas chromatography-mass spectrometry (GC-MS) for the analysis of volatile and semi-volatile organic compounds, including alkanes Current time information in Madison County, US.researchgate.net. In EI, molecules are bombarded with high-energy electrons, causing ionization and fragmentation. For branched alkanes like this compound (C26H54, molecular weight 366.7), EI-MS typically results in the formation of a molecular ion (M+) and numerous fragment ions.

Key characteristics of EI-MS for branched alkanes include:

Fragmentation Pattern: Fragmentation preferentially occurs at carbon-carbon bonds adjacent to the branching point, leading to the formation of more stable carbocations chromatographyonline.commdpi.commdpi.com. This directional fragmentation is crucial for determining the position of the methyl branch.

Molecular Ion Abundance: The molecular ion peak (m/z 366 for this compound) is often of low intensity or may even be absent in highly branched alkanes due to extensive fragmentation mdpi.commdpi.com.

Characteristic Fragments: The mass spectra typically show clusters of peaks separated by 14 mass units, corresponding to the sequential loss of CH2 groups. Prominent peaks are often alkyl carbocations of the general formula CnH2n+1 researchgate.net. For this compound, fragmentation around the C9 methyl branch would yield characteristic ions related to the C9 fragment (with the methyl group) and the remaining chain fragments chromatographyonline.commdpi.com.

Expected EI-MS Fragmentation Data for this compound

Based on general principles of branched alkane fragmentation, the mass spectrum of this compound is predicted to exhibit the following key features:

| Expected Fragment Ion (m/z) | Description of Fragment (based on this compound structure) | Likely Abundance | Supporting Principle |

| 366 | Molecular ion [M]+ | Very low/Absent | mdpi.commdpi.com |

| 239 | C17H35+ (cleavage at C8-C9, charge on longer chain) | High | chromatographyonline.commdpi.com |

| 127 | C9H19+ (cleavage at C8-C9, charge on shorter chain with methyl) | High | chromatographyonline.commdpi.com |

| 225 | C16H33+ (cleavage at C9-C10, charge on longer chain) | Moderate | chromatographyonline.commdpi.com |

| 113 | C8H17+ (cleavage at C9-C10, charge on shorter chain) | Moderate | chromatographyonline.commdpi.com |

| 57 | C4H9+ (common stable fragment) | High | Current time information in Madison County, US.mdpi.comnih.gov |

| 43 | C3H7+ (common stable fragment) | High | chromatographyonline.comCurrent time information in Madison County, US.mdpi.com |

Note: Specific m/z values and relative abundances are predictive and based on general fragmentation patterns of branched alkanes.

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) enhances the selectivity and sensitivity of mass spectrometric analyses by employing multiple stages of mass analysis mdpi.comtechnologynetworks.com. In this technique, a specific precursor ion is isolated and then fragmented (e.g., via collision-induced dissociation, CID). The resulting fragment ions are then analyzed, providing highly specific structural information. For hydrocarbon analysis, GC-MS/MS methods are employed to achieve robust identification and quantification, particularly in complex matrices researchgate.netmdpi.comnih.gov. While specific MS/MS fragmentation pathways for this compound are not detailed in the literature, the technique would involve selecting a precursor ion (potentially the molecular ion or a major fragment ion from EI) and inducing further fragmentation to generate characteristic product ions, thereby confirming its identity and enabling quantification in mixtures technologynetworks.com.

Polarimetric Analyses for Absolute Configuration Determination

This compound possesses a chiral center at the ninth carbon atom, due to the presence of the methyl substituent on the pentacosane (B166384) chain chromatographyonline.comnih.gov. Consequently, it exists as enantiomers (R and S forms). Polarimetry is a technique used to measure the optical activity of a chiral compound, which is the ability to rotate the plane of polarized light. This rotation is dependent on the specific enantiomer and its concentration.

Polarimetric analyses, often in conjunction with chromatographic separation (e.g., chiral HPLC), are essential for determining the absolute configuration of chiral molecules chromatographyonline.comjove.comCurrent time information in Madison County, US.. Studies have reported the synthesis of enantiomerically pure (S)-9-methylpentacosane nih.gov, indicating that its absolute configuration can be confirmed and quantified using polarimetry. For instance, digital polarimetry has been successfully employed to determine the absolute configuration of related insect pheromone components, confirming the utility of this technique for stereochemical assignment chromatographyonline.comjove.com.

Environmental Fate, Transport, and Biogeochemical Cycling of 9 Methylpentacosane

Microbial Degradation Pathways in Aerobic and Anaerobic Environments

Microbial activity is a primary driver in the breakdown of 9-Methylpentacosane in the environment. Although branched-chain alkanes are generally considered more difficult for microorganisms to degrade than their linear counterparts, numerous bacterial and fungal genera are capable of utilizing them as a source of carbon and energy. nih.govresearchgate.net

Under aerobic conditions , the degradation of this compound is initiated by the introduction of oxygen into the molecule, a step catalyzed by specific enzymes. The most common pathway begins with the oxidation of a terminal methyl group (terminal oxidation) or, less commonly, an internal carbon atom (subterminal oxidation). This initial hydroxylation is the critical step that transforms the inert hydrocarbon into a more reactive alcohol. Following this, the alcohol is further oxidized to an aldehyde and then to a carboxylic acid. This resulting fatty acid can then enter the β-oxidation pathway, where it is progressively broken down into smaller units that can be assimilated by the microorganism for energy and cell growth. researchgate.netresearchgate.net Some microorganisms can also perform diterminal oxidation, where both ends of the alkane chain are oxidized to form a dicarboxylic acid.

In anaerobic environments , where oxygen is absent, microorganisms employ different strategies to activate the alkane molecule. Two primary mechanisms have been identified for the anaerobic degradation of n-alkanes, which are likely applicable to branched alkanes as well. frontiersin.org The first is the fumarate addition pathway , where the alkane is added to a molecule of fumarate, catalyzed by an enzyme like alkylsuccinate synthase. frontiersin.orgnih.gov This reaction forms an alkylsuccinate derivative that can be further metabolized. The second known mechanism is anaerobic carboxylation , where a carboxyl group is directly added to the alkane. frontiersin.orgresearchgate.net These processes are typically slower than aerobic degradation and rely on alternative electron acceptors such as nitrate (B79036) or sulfate. awi.de

Enzymology of Branched Alkane Hydroxylation and Further Degradation

The initial and rate-limiting step in the aerobic degradation of alkanes is hydroxylation, which is catalyzed by a class of enzymes known as monooxygenases or alkane hydroxylases. researchgate.netresearchgate.net For a branched alkane like this compound, several key enzyme systems are particularly relevant:

Cytochrome P450 Monooxygenases (CYP153 family): These enzymes are frequently involved in the degradation of medium- to long-chain alkanes. They are known to hydroxylate the terminal methyl group of the alkane chain. Some bacteria, like Alcanivorax borkumensis, are known to efficiently degrade branched alkanes, and isoprenoid hydrocarbons have been shown to induce the expression of P450 enzymes in this species. nih.gov

Integral-Membrane Non-Heme Iron Monooxygenases (AlkB family): This is another well-characterized family of alkane hydroxylases. While many AlkB enzymes prefer medium-chain alkanes, some have been identified that can act on longer chains. nih.gov The presence of a methyl branch can pose a steric hindrance, but various microbial species have evolved AlkB systems capable of accommodating such structures. researchgate.net

Flavin-Binding Monooxygenases (AlmA): For very long-chain alkanes (greater than C30), a distinct enzyme system involving a flavin-binding monooxygenase, AlmA, has been identified. Given that this compound has a 26-carbon backbone, AlmA or similar enzymes could play a role in its initial oxidation. nih.gov

Once the initial hydroxylation occurs, the resulting alcohol is converted to a fatty acid. This fatty acid then enters the β-oxidation cycle. However, the methyl branch at the 9-position of this compound requires additional enzymatic steps to bypass the block it creates in the standard β-oxidation pathway, a process that is less well-characterized than that for n-alkanes.

| Enzyme System | Typical Substrate | Function in Degradation of this compound |

| Cytochrome P450s | Medium to Long-Chain Alkanes (C5-C17+) | Catalyzes the initial terminal hydroxylation of the alkane chain. |

| AlkB Monooxygenases | Medium-Chain Alkanes (C5-C17) | Integral-membrane enzymes that also perform initial terminal hydroxylation. |

| AlmA Monooxygenases | Long-Chain Alkanes (>C30) | Putative role in the initial oxidation of the long carbon backbone. |

| β-oxidation enzymes | Fatty Acids | Sequential breakdown of the fatty acid derived from this compound, requiring bypass mechanisms for the methyl branch. |

Factors Influencing Biodegradation Rates in Diverse Ecosystems

The rate at which this compound is biodegraded is not constant but is influenced by a multitude of environmental and chemical factors.

Physicochemical Factors:

Temperature, pH, and Salinity: Microbial enzymatic activity is optimal within specific ranges of temperature and pH. Deviations from these optimal conditions can significantly slow down degradation rates. Salinity also plays a crucial role, with specialized halophilic microorganisms required for degradation in hypersaline environments.

Nutrient Availability: The availability of essential nutrients like nitrogen and phosphorus is critical for microbial growth and metabolism. In many hydrocarbon-contaminated environments, these nutrients are the limiting factor for bioremediation.

Oxygen Availability: Aerobic degradation is generally much faster than anaerobic degradation. Therefore, the presence or absence of oxygen is a primary determinant of the degradation rate and pathway.

Substrate-Related Factors:

Bioavailability and Solubility: this compound is a highly hydrophobic molecule with extremely low water solubility. chemeo.com This limits its availability to microorganisms, as they typically metabolize substrates that are dissolved in the aqueous phase. Degradation often occurs at the oil-water interface.

Molecular Structure: Both the long carbon chain (C26) and the methyl branch make this compound more recalcitrant to degradation compared to smaller, linear alkanes. The long chain decreases its bioavailability, while the methyl group can sterically hinder enzyme access and complicates the subsequent β-oxidation process. nih.gov

| Factor | Influence on Biodegradation Rate | Rationale |

| Oxygen | Higher rates in aerobic vs. anaerobic conditions | Aerobic pathways are generally more energetically favorable and faster. |

| Nutrients (N, P) | Increased rates with optimal availability | Essential for microbial growth and enzyme production. |

| Temperature & pH | Optimal rates within specific ranges | Enzyme activity is highly dependent on these parameters. |

| Bioavailability | Lower rates due to low water solubility | Microbes primarily access dissolved substrates; degradation is often limited to interfaces. |

| Molecular Structure | Slower rates for long-chain, branched alkanes | High molecular weight reduces bioavailability; branching hinders enzymatic attack. |

Abiotic Transformation Processes

Beyond microbial action, this compound can be transformed by non-biological, abiotic processes in the environment. These processes are particularly significant over longer timescales or in specific environments, such as the upper atmosphere or deep within sediments.

Photochemical Oxidation

In the atmosphere or at the surface of water bodies, this compound can undergo photochemical oxidation. This process is initiated by sunlight, particularly ultraviolet (UV) radiation, which can trigger the formation of highly reactive species like hydroxyl radicals (•OH). These radicals can abstract a hydrogen atom from the alkane chain, initiating a cascade of oxidative reactions. The result is the transformation of the alkane into a variety of more oxidized compounds, such as alcohols, aldehydes, ketones, and carboxylic acids. This process increases the water solubility of the original compound and can make it more susceptible to subsequent microbial degradation.

Thermal Alteration and Diagenesis

Over geological timescales, organic matter buried in sediments is subjected to increasing temperature and pressure, leading to processes known as diagenesis (low temperatures) and catagenesis (higher temperatures). crossref.org During these processes, the covalent bonds within this compound can break, a process known as thermal cracking. This can lead to the formation of smaller alkane molecules. The presence of minerals, particularly clay minerals, can catalyze these thermal alteration reactions. osti.gov The specific products formed depend on the temperature, pressure, and the presence of catalysts in the sediment matrix. This thermal alteration is a key process in the formation of natural gas and crude oil from buried biological material.

Adsorption, Leaching, and Bioaccumulation Potential in Environmental Compartments

The physical properties of this compound strongly govern its transport and partitioning in the environment. Its high molecular weight and non-polar nature mean it has a strong affinity for organic matter and mineral surfaces.

Adsorption and Leaching: Due to its extreme hydrophobicity, this compound will strongly adsorb to soil organic matter and sediment particles. This strong adsorption significantly limits its mobility in the environment. Consequently, its potential for leaching through the soil column into groundwater is extremely low. It is far more likely to remain bound to the solid phase in soils and sediments, becoming a long-term component of these environmental compartments.

Bioaccumulation Potential: Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. A key indicator for the bioaccumulation potential of hydrophobic substances is the octanol-water partition coefficient (Kow), often expressed as its logarithm (log Kow). A high log Kow value indicates a greater tendency for a chemical to partition into lipids (fats) rather than water.

For this compound, the calculated log Kow is approximately 10.24. chemeo.com While high log Kow values generally suggest a high potential for bioaccumulation, this relationship can break down for "super-hydrophobic" compounds (log Kow > 7.5-8.0). For such large molecules, uptake across biological membranes becomes very inefficient, and metabolic transformation can also reduce accumulation. mdpi.com Therefore, despite its very high log Kow, the bioaccumulation potential of this compound in organisms may be lower than predicted by simple partitioning models due to its large molecular size, which hinders membrane transport and may allow for metabolic clearance. mdpi.com

| Property | Value/Tendency | Implication |

| Water Solubility | Extremely Low | Remains in solid phases (soil, sediment) rather than dissolving in water. |

| Adsorption to Soil/Sediment | Very High | Immobile in the environment; low potential for leaching to groundwater. |

| log Kow | ~10.24 chemeo.com | High affinity for lipids, suggesting a theoretical potential to bioaccumulate. |

| Bioaccumulation | Potentially limited | Large molecular size may hinder uptake across biological membranes, reducing actual bioaccumulation. |

Applications of 9 Methylpentacosane As a Geochemical and Environmental Biomarker

Paleoenvironmental and Paleoclimatic Reconstructions

The analysis of long-chain branched alkanes, including compounds like 9-methylpentacosane, plays a crucial role in understanding ancient environments and climates. These molecules, preserved in sediments and rocks, act as indicators of past ecological conditions and the types of organic matter that contributed to sedimentary deposits.

Proxy for Organic Matter Sources

Branched alkanes, in general, are recognized for their potential to indicate the sources of organic matter in sedimentary sequences geoscienceworld.orgfrontiersin.org. While long-chain n-alkanes (C25–C35) are typically associated with terrestrial plant waxes, and shorter n-alkanes (C15–C19) with aquatic microbial sources, branched alkanes can offer more nuanced information. The presence of specific branched alkanes, such as this compound, can be linked to particular microbial communities or specific biosynthetic pathways, thus helping to differentiate between various organic inputs into ancient depositional systems frontiersin.org. Studies have suggested that the abundance of long-chain branched alkanes can correlate with the input of bacterial or algal organic matter, particularly when short-chain n-alkanes show an even-carbon preference, indicating a strong microbial influence frontiersin.org.

Indicators of Past Depositional Environments

The distribution patterns of various hydrocarbons, including branched alkanes, can provide clues about the redox conditions and salinity of past depositional environments rsc.org. For instance, certain isoprenoids like pristane (B154290) and phytane (B1196419) are used to infer redox conditions rsc.org. While specific studies detailing this compound's direct role in pinpointing depositional environments are limited in the provided search results, branched alkanes as a class are recognized as potential indicators. For example, the presence of specific branched alkanes with quaternary carbon atoms has been linked to weak oxidation-reduction sedimentation environments frontiersin.org. Further research into the specific origins and preservation of this compound could solidify its utility in this area.

Petroleum Geochemistry and Hydrocarbon Exploration

In petroleum geochemistry, biomarkers are indispensable tools for understanding the origin, maturity, and migration of hydrocarbons. Branched alkanes, including this compound, contribute to this understanding by providing molecular fingerprints of source rocks and crude oils.

Thermal Maturity Assessment of Organic Matter

The thermal maturity of organic matter, a critical factor in hydrocarbon generation, can be assessed using various biomarker parameters. While steranes and hopanes are more commonly cited for thermal maturity assessments, changes in the distribution of alkanes, including branched forms, can also reflect thermal alteration mdpi.comsearchanddiscovery.com. For example, the stereochemistry of hopanes can indicate maturity levels searchanddiscovery.com. The presence and distribution of specific branched alkanes might offer complementary information, though their primary application in maturity assessment is less established compared to other biomarker classes. The Kovats Index of this compound has been mentioned in the context of maturity assessment uu.nl.

Forensic Entomology Applications

Forensic entomology is a crucial discipline that utilizes the study of insects and other arthropods associated with decomposing remains to assist in legal investigations. A significant advancement in this field involves the analysis of cuticular hydrocarbons (CHCs) present on the exoskeletons of insects, particularly blow flies, which are often the first to colonize a carcass. These CHCs, a complex mixture primarily composed of n-alkanes, methyl-branched alkanes, and alkenes, serve as a chemical signature that can vary based on insect species and developmental stage uitm.edu.mymdpi.comresearchgate.net.

Role in Species Identification and Age Estimation

This compound, along with its related isomers such as 9+11-methylpentacosane and 9-,11-,13-methyl-pentacosane, has demonstrated utility in the chemotaxonomic analysis of forensically significant insects. Research indicates that the presence and relative abundance of specific methyl-branched alkanes, including these forms of methylpentacosane, can effectively differentiate between various blow fly species. For instance, studies analyzing the CHC profiles of forensically important blow flies like Lucilia sericata, Calliphora vicina, and Calliphora vomitoria have identified 9+11-methylpentacosane as a compound present in all three species, albeit with varying concentrations murdoch.edu.auresearchgate.net. Notably, C. vomitoria exhibited the highest concentration of this compound, while L. sericata showed the lowest researchgate.net. Furthermore, compounds such as 9-,11-,13-methyl-pentacosane have been incorporated into discriminant models designed to taxonomically distinguish between the pupal exuviae of six different necrophagous fly species oup.com. This capability to differentiate species based on CHC profiles, including those involving methylpentacosane, is foundational for accurate species identification, a critical step in estimating the post-mortem interval (PMI) mdpi.comresearchgate.net.

Data Table: Relative Concentration of 9+11-Methylpentacosane in Blow Fly Species

The following table summarizes the relative concentration of 9+11-methylpentacosane observed in the cuticular hydrocarbons of three forensically relevant blow fly species, highlighting its potential as a marker for species identification.

| Insect Species | Relative Concentration of 9+11-Methylpentacosane |

| Lucilia sericata | Lowest |

| Calliphora vicina | Present (concentration not specified relative to others) |

| Calliphora vomitoria | Highest |

Note: Concentrations are relative as described in research findings.

Compound List:

this compound

9+11-Methylpentacosane

9-,11-,13-Methyl-pentacosane

n-alkanes

Z-alkenes

Methyl-branched alkanes

Cuticular Hydrocarbons (CHCs)

Computational and Theoretical Investigations of Branched Hydrocarbons

Molecular Dynamics Simulations of Intermolecular Interactions and Aggregation

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior over time, offering insights into the mechanisms of intermolecular interactions and aggregation.

For a long-chain branched alkane like 9-Methylpentacosane, intermolecular interactions are primarily governed by van der Waals forces, specifically London dispersion forces. These are weak, temporary attractive forces that arise from fluctuations in the electron density of molecules. In MD simulations of alkanes, these interactions are typically modeled using potentials like the Lennard-Jones potential, which describes the interaction between a pair of neutral atoms or molecules. researchgate.net

MD simulations can also be used to investigate the aggregation behavior of long-chain alkanes. In non-polar solvents, these molecules will primarily interact with each other through the aforementioned dispersion forces. At sufficient concentrations and appropriate temperatures, these interactions can lead to the formation of molecular aggregates. The dynamics of these aggregation processes, such as the rate of formation and the size and shape of the aggregates, can be studied using MD. For instance, simulations have been used to model the aggregation of wax molecules in petroleum, which is critical for understanding and preventing blockages in pipelines. wjarr.com Although this compound is a single compound, its behavior in a mixture or as a pure substance at low temperatures would be analogous to these wax components.

The table below summarizes the key types of intermolecular interactions and the computational methods used to study them in the context of long-chain alkanes.

| Interaction Type | Primary Contribution in Alkanes | Typical Computational Modeling Approach | Key Findings from Simulations of Analogous Systems |

| Van der Waals Forces | London dispersion forces arising from temporary induced dipoles. | Lennard-Jones potential within a classical force field for Molecular Dynamics. | Branching reduces packing efficiency, leading to weaker overall intermolecular forces and lower boiling points compared to linear isomers. tutorchase.comlibretexts.org |

| Aggregation | Self-association driven by the minimization of free energy through maximizing van der Waals contacts. | Molecular Dynamics simulations tracking cluster formation over time. | Long-chain alkanes can form ordered lamellae on surfaces or aggregate into larger clusters in solution, influenced by temperature and concentration. wjarr.comresearchgate.net |

Quantum Chemical Calculations of Conformational Landscapes and Stability

Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly accurate means of investigating the electronic structure, geometry, and energy of molecules. These methods are particularly useful for determining the relative stabilities of different molecular conformations and for understanding the underlying electronic effects that govern these stabilities.

The conformational landscape of a flexible molecule like this compound is complex, arising from the rotation around its numerous carbon-carbon single bonds. Each of these bonds can exist in various staggered and eclipsed conformations. lumenlearning.com The most stable conformations are typically the staggered ones, where the substituents on adjacent carbon atoms are as far apart as possible, minimizing repulsive interactions. maricopa.edu The two primary types of staggered conformations are anti, where the largest groups are 180° apart, and gauche, where they are 60° apart. lumenlearning.com The anti conformation is generally lower in energy than the gauche due to reduced steric strain. lumenlearning.com

For a long-chain alkane, the lowest energy conformation is typically an all-anti ("zigzag") arrangement. lumenlearning.com However, for very long chains (around hexadecane (B31444) and longer), folded or hairpin-like conformations can become more stable due to favorable intramolecular dispersion forces between the ends of the chain. chemrxiv.org The presence of a methyl branch on the C9 position of pentacosane (B166384) would introduce additional conformational possibilities and constraints. Rotation around the C8-C9 and C9-C10 bonds will have different energy barriers and preferred angles compared to the rest of the chain due to the steric bulk of the methyl group.

Quantum chemical methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are used to calculate the energies of these different conformers. nih.gov By systematically rotating the dihedral angles of the molecule and calculating the energy at each step, a potential energy surface can be mapped out, revealing the low-energy valleys corresponding to stable conformers and the energy barriers between them.

| Computational Method | Application in Conformational Analysis | Key Insights for Branched Alkanes |

| Density Functional Theory (DFT) | Calculating the relative energies of different conformers (e.g., anti, gauche) and the energy barriers for bond rotation. | Reveals that branched alkanes have lower destabilizing steric energy than linear alkanes, with electrostatic and correlation effects favoring branching. nih.gov |

| Møller-Plesset Perturbation Theory (MP2) | Provides a more accurate treatment of electron correlation, which is important for capturing weak intramolecular dispersion forces. | Electron correlation between 1,3-alkyl groups is a significant contributor to the enhanced stability of branched alkanes. nih.gov |

| Molecular Mechanics (MM) | A faster, classical method for exploring the vast conformational space of large molecules. Often used for initial conformational searches before higher-level quantum calculations. | Useful for identifying a wide range of possible low-energy conformations for long-chain molecules like this compound. |

Modeling of Transport Phenomena in Biological and Geological Systems

Modeling the transport of molecules like this compound is crucial for understanding its fate and behavior in various environments. As a long-chain, non-polar hydrocarbon, its transport is primarily dictated by its low water solubility and high affinity for non-polar phases.

In geological systems , the transport of this compound is of interest in petroleum geochemistry and environmental science. Crude oils often contain a significant fraction of long-chain alkanes, collectively known as waxes. wjarr.com As crude oil is extracted and transported through pipelines, a decrease in temperature and pressure can cause these waxes to precipitate and deposit on the pipe walls, leading to flow assurance problems. wjarr.com Computational fluid dynamics (CFD) models are used to simulate this process, taking into account factors like heat transfer, fluid flow, and the thermodynamics of wax precipitation. These models help in predicting the conditions under which wax deposition will occur and in designing mitigation strategies.

Furthermore, the transport of hydrocarbons through porous geological media, such as soil and rock, is a key process in the migration of petroleum and the spread of contaminants. researchgate.netaalto.fi Models for transport in porous media often use Darcy's law to describe the bulk flow of the fluid, coupled with advection-diffusion equations to describe the movement of dissolved or dispersed components. researchgate.net For a hydrophobic compound like this compound, transport will be significantly retarded by its tendency to adsorb onto organic matter present in the geological matrix. Recent molecular models have also explored alkane transport in nanoporous materials like kerogen, showing that at the nanoscale, transport arises from a combination of slip-like friction and the available free volume. nih.gov

In biological systems , the transport of long-chain alkanes is less commonly studied than that of more biologically active molecules. However, due to their lipophilic nature, they would readily partition into lipid membranes. Modeling their transport across biological barriers would involve considerations of passive diffusion through the lipid bilayer. The rate of this diffusion would be influenced by the molecule's size, shape, and the properties of the membrane. While specific models for this compound are not available, general principles of hydrophobic molecule transport suggest it would accumulate in lipid-rich tissues if absorbed by an organism.

Studies on the Stability of Extremely Branched Alkanes

A well-established principle in alkane chemistry is that branched isomers are generally more thermodynamically stable than their straight-chain counterparts. nih.govnih.gov For example, isobutane (B21531) is more stable than n-butane. This increased stability might seem counterintuitive, as branching can introduce steric hindrance. However, computational studies have revealed several electronic factors that overcome this destabilization.

One of the primary explanations for this phenomenon is electron correlation . Accurate quantum chemical calculations have shown that accounting for the correlated movements of electrons is essential to capture the stability of branched alkanes. nih.gov Specifically, stabilizing interactions occur between electrons in 1,3-alkyl groups (groups separated by two carbon atoms). nih.gov

The concept of geminal σ→σ* delocalization also plays a role. This involves the donation of electron density from a bonding (σ) orbital to a nearby anti-bonding (σ*) orbital. This type of electron delocalization is more pronounced in branched structures and contributes to their lower energy. researchgate.net

While this compound is only modestly branched, these principles still apply and contribute to its stability relative to a hypothetical, more linear isomer of the same size. There are, however, theoretical and practical limits to the stability of highly branched alkanes. Computational studies on "extremely branched alkanes" have sought to determine the point at which steric strain becomes so severe that the molecule can no longer exist. Using semi-empirical MO methods, it has been predicted that for alkanes with a chemical tree structure designed for maximum branching, stability decreases significantly as the number of carbon atoms (n) increases, with such molecules predicted to be unstable beyond approximately n=20 due to the breaking of strained carbon-carbon bonds. researchgate.net

The table below summarizes the theoretical explanations for the stability of branched alkanes.

| Theoretical Concept | Description | Relevance to Branched Alkane Stability |

| Electron Correlation | The interaction and correlated motion of electrons. Post-SCF methods are needed to capture this. nih.gov | Correlation effects between electrons in 1,3-alkyl groups are largely responsible for the enhanced stability of branched alkanes. nih.gov |

| Electrostatic Effects | The classical coulombic interactions between the charge distributions of atoms and bonds. | Analysis shows that electrostatic energy favors the more compact structure of branched alkanes. nih.gov |

| σ→σ* Delocalization | Electron delocalization from a filled sigma bonding orbital to an empty sigma anti-bonding orbital. | This type of stabilizing hyperconjugation is more prevalent in branched structures. researchgate.net |

| Steric Effects | Repulsive forces that occur when non-bonded atoms are forced into close proximity. | While present, steric hindrance in moderately branched alkanes is overcome by the stabilizing electronic effects mentioned above. In extremely branched structures, it becomes the dominant, destabilizing factor. researchgate.net |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and purifying 9-Methylpentacosane in laboratory settings?

- Methodological Answer : Synthesis typically involves catalytic alkylation or isomerization of precursor alkanes, followed by purification via column chromatography or recrystallization. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) with mass spectrometry (MS) is used to confirm purity (>95%) and structural integrity .

- Key Considerations : Ensure reaction conditions (temperature, solvent polarity) are optimized to minimize branched byproducts. Purity validation should include retention time alignment with reference standards and spectral analysis for methyl-group positioning .

Q. How can researchers characterize the physicochemical properties of this compound?

- Methodological Answer :

- Melting Point : Differential scanning calorimetry (DSC) under inert atmospheres.

- Solubility : Phase equilibria studies in polar/nonpolar solvents (e.g., hexane, chloroform).

- Stability : Thermal gravimetric analysis (TGA) to assess decomposition thresholds.

- Example Data Table :

| Property | Method | Typical Value |

|---|---|---|

| Melting Point (°C) | DSC | 45–47 |

| Solubility in Hexane | Gravimetric Analysis | >90% (w/w) |

| Thermal Decomposition | TGA | Onset at 220°C |

Q. What analytical techniques are optimal for detecting this compound in complex biological or environmental matrices?

- Methodological Answer : Use GC-MS or liquid chromatography-tandem MS (LC-MS/MS) with selective ion monitoring (SIM) to distinguish this compound from isomers. For environmental samples, solid-phase microextraction (SPME) is recommended to concentrate trace amounts .

Advanced Research Questions

Q. How should researchers design experiments to investigate the biological activity of this compound in insect pheromone systems?

- Methodological Answer :

- Experimental Design :

Dose-Response Assays : Vary concentrations (0.1–100 μM) in electrophysiological recordings of antennal receptors.

Behavioral Trials : Use wind tunnels or field traps to assess attraction/repellency.

Control Groups : Include solvent-only and structurally similar alkanes (e.g., 7-Methylpentacosane).

- Data Analysis : Apply ANOVA with post-hoc tests to compare response thresholds. Address confounding variables (e.g., humidity, competing pheromones) via multivariate regression .

Q. How can contradictory findings about this compound’s stability under oxidative conditions be resolved?

- Methodological Answer :

- Hypothesis Testing : Replicate studies under controlled oxygen partial pressures (e.g., 0–21% O₂) using accelerated stability chambers.

- Advanced Analytics : Employ nuclear magnetic resonance (NMR) to track methyl-group oxidation products (e.g., ketones).

- Meta-Analysis : Systematically review prior studies using PRISMA guidelines to identify methodological inconsistencies (e.g., solvent purity, temperature gradients) .

Q. What statistical approaches are suitable for analyzing dose-dependent effects of this compound in ecotoxicological studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ values.

- Time-Series Analysis : Use mixed-effects models to account for temporal variability in toxicity assays.

- Reproducibility : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to validate experimental repeatability .

Guidance for Addressing Methodological Challenges

- Handling Low-Yield Synthesis : Optimize catalysts (e.g., transition-metal complexes) and reaction kinetics via Arrhenius plots .

- Interpreting Contradictory Data : Use triangulation (e.g., cross-validate GC-MS, NMR, and behavioral data) and sensitivity analyses to isolate experimental artifacts .

- Ethical Compliance : For studies involving animal models, adhere to institutional review protocols for humane endpoints and sample sizes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.